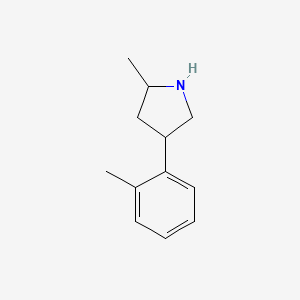
2-Metil-4-(2-metilfenil)pirrolidina
Descripción general
Descripción
“2-Methyl-4-(2-methylphenyl)pyrrolidine” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This compound is part of a larger class of compounds known as pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-Methyl-4-(2-methylphenyl)pyrrolidine” is not detailed in the available literature.
Molecular Structure Analysis
The pyrrolidine ring in “2-Methyl-4-(2-methylphenyl)pyrrolidine” contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de la 2-Metil-4-(2-metilfenil)pirrolidina
La this compound es un compuesto que pertenece a la clase de compuestos orgánicos conocidos como pirrolidinas. Las pirrolidinas se caracterizan por una estructura cíclica de cinco miembros que incluye un átomo de nitrógeno y cuatro átomos de carbono. Esta estructura es un andamiaje común en muchos compuestos biológicamente activos y productos farmacéuticos. A continuación, se presenta un análisis detallado de las aplicaciones únicas de este compuesto en varios campos de investigación científica.
Neurofarmacología: El anillo pirrolidínico es una característica prominente en muchos compuestos neuroactivos. La similitud estructural de la this compound con los neurotransmisores le permite interactuar con los receptores neuronales e influir en las funciones neurológicas. Puede usarse para estudiar el tratamiento de enfermedades neurodegenerativas, como el Parkinson y el Alzheimer, actuando sobre vías neuronales específicas .
Investigación anticancerígena: La investigación del cáncer se ha beneficiado de los derivados de la pirrolidina debido a su capacidad para interferir con la proliferación celular. La estructura única de la this compound puede utilizarse para sintetizar nuevos agentes anticancerígenos que se dirijan a líneas celulares cancerosas específicas, ofreciendo una vía para el desarrollo de terapias contra el cáncer dirigidas .
Actividad antimicrobiana: Los derivados de la pirrolidina han mostrado ser prometedores como agentes antimicrobianos. El potencial del compuesto para interrumpir la síntesis de la pared celular bacteriana o inhibir enzimas críticas en microorganismos patógenos lo convierte en un candidato para el desarrollo de nuevos antibióticos, particularmente contra cepas resistentes a los fármacos .
Aplicaciones antiinflamatorias y analgésicas: Las propiedades antiinflamatorias y analgésicas de los derivados de la pirrolidina los hacen adecuados para el desarrollo de nuevos medicamentos para aliviar el dolor. La this compound podría explorarse por su eficacia en la reducción de la inflamación y el alivio del dolor sin los efectos secundarios asociados con los tratamientos actuales .
Propiedades antioxidantes: La investigación sobre antioxidantes es crucial para comprender cómo combatir el estrés oxidativo, que está implicado en muchas enfermedades crónicas. Los derivados de la pirrolidina, incluida la this compound, pueden estudiarse por su capacidad para neutralizar los radicales libres y proteger las células del daño oxidativo .
Diseño y descubrimiento de fármacos: El anillo pirrolidínico es un andamiaje versátil en el diseño de fármacos debido a su estereoquímica y forma tridimensional. La this compound puede servir como un bloque de construcción para la síntesis de una amplia gama de moléculas farmacológicamente activas, lo que ayuda al descubrimiento de nuevos medicamentos con mayor eficacia y menor toxicidad .
Síntesis enantioselectiva: Los centros estereogénicos en los derivados de la pirrolidina permiten la síntesis enantioselectiva, que es vital para crear fármacos con actividades específicas deseadas. La this compound puede utilizarse para estudiar y desarrollar métodos para sintetizar compuestos enantioméricamente puros .
Efectos protectores de los órganos: Algunos derivados de la pirrolidina han mostrado efectos protectores de los órganos en estudios preclínicos. Investigar las propiedades protectoras de la this compound podría conducir al desarrollo de terapias que prevengan el daño a los órganos causado por diversos insultos tóxicos o enfermedades .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on the specific compound. Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Biochemical Pathways
Pyrrolidine derivatives can affect a wide range of biochemical pathways. For example, some pyrrolidine derivatives have diverse enzyme inhibitory effects .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives can also vary widely. Factors such as the compound’s structure, stereochemistry, and the presence of other functional groups can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of pyrrolidine derivatives can be diverse, depending on the specific compound and its mode of action. For example, some pyrrolidine derivatives may inhibit the growth of bacteria or cancer cells, while others may modulate immune responses .
Action Environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-(2-methylphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives are known to interact with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are involved in the proline metabolism pathway . These interactions can influence the catalytic activity of these enzymes, thereby affecting the overall metabolic flux.
Cellular Effects
2-Methyl-4-(2-methylphenyl)pyrrolidine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-4-(2-methylphenyl)pyrrolidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, pyrrolidine derivatives have been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation. This inhibition can result in the accumulation of specific proteins, thereby affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(2-methylphenyl)pyrrolidine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, thereby affecting the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(2-methylphenyl)pyrrolidine vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.
Metabolic Pathways
2-Methyl-4-(2-methylphenyl)pyrrolidine is involved in several metabolic pathways, including the proline metabolism pathway. It interacts with enzymes such as proline dehydrogenase and pyrrolidine-5-carboxylate reductase, which are responsible for the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect the levels of metabolites in the pathway, thereby influencing metabolic flux.
Transport and Distribution
The transport and distribution of 2-Methyl-4-(2-methylphenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. For example, pyrrolidine derivatives can be transported across cell membranes by amino acid transporters . Once inside the cell, these compounds can bind to intracellular proteins, affecting their localization and accumulation.
Subcellular Localization
The subcellular localization of 2-Methyl-4-(2-methylphenyl)pyrrolidine is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments.
Propiedades
IUPAC Name |
2-methyl-4-(2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-3-4-6-12(9)11-7-10(2)13-8-11/h3-6,10-11,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDTZINRPCSMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



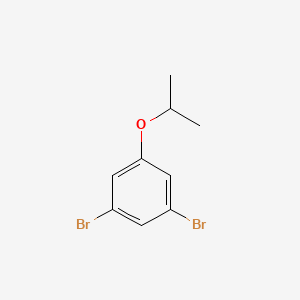

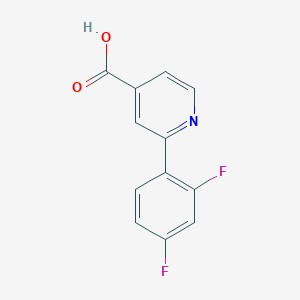
![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)
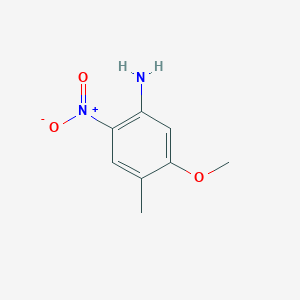

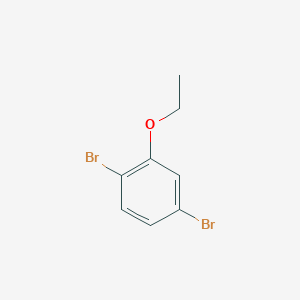
![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)
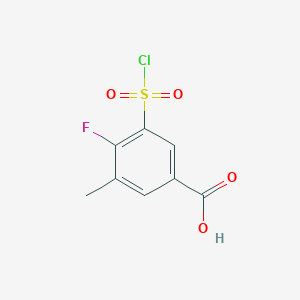
![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)
